molecular formula C25H32O14 B13425218 Cassiaglycoside II

Cassiaglycoside II

Cat. No.: B13425218
M. Wt: 556.5 g/mol
InChI Key: FGAOJGGJKFNCNJ-DJKNCCAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cassiaglycoside II can be isolated from the seeds of Cassia auriculata through a series of extraction and chromatographic techniques. The seeds are first extracted with methanol, and the extract is then partitioned into n-hexane and water layers . The water layer is subjected to column chromatography using Diaion HP-20, followed by further purification using normal-phase and reversed-phase silica gel chromatography and repeated high-performance liquid chromatography (HPLC) to yield this compound .

Industrial Production Methods

While there is no specific industrial production method detailed for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and optimization of extraction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cassiaglycoside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the aglycone, various oxidized derivatives, and glycosylated compounds

Properties

Molecular Formula

C25H32O14

Molecular Weight

556.5 g/mol

IUPAC Name

1-[1-hydroxy-3-methyl-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone

InChI

InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1

InChI Key

FGAOJGGJKFNCNJ-DJKNCCAPSA-N

Isomeric SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.